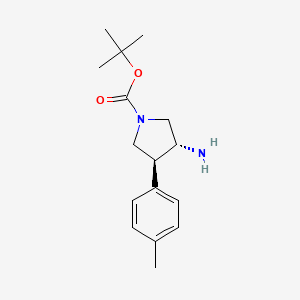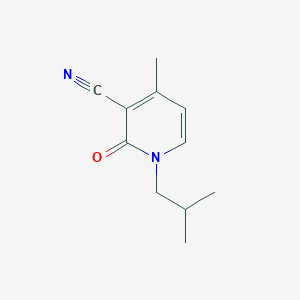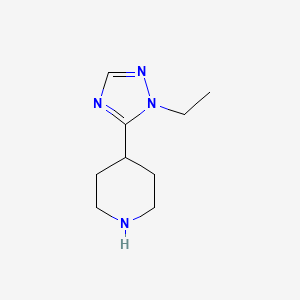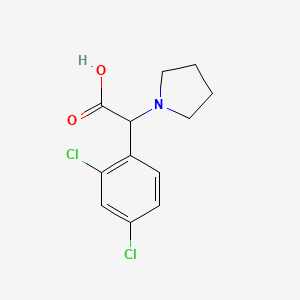![molecular formula C17H18N2O2 B11810925 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine](/img/structure/B11810925.png)
1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the nitration of biphenyl followed by the introduction of the piperidine ring. The reaction conditions typically include the use of nitric acid and sulfuric acid for the nitration step, followed by a cyclization reaction to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance the efficiency and yield of the desired product. The use of microwave irradiation and other advanced techniques can also be employed to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The biphenyl structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the biphenyl structure.
Applications De Recherche Scientifique
1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The nitro group and piperidine ring play crucial roles in its activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom, similar in structure but different in reactivity.
Dihydropyridine: A reduced form of pyridine with different chemical properties.
Uniqueness
1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine is unique due to the presence of both the nitro group and the biphenyl structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
1-(4-nitro-2-phenylphenyl)piperidine |
InChI |
InChI=1S/C17H18N2O2/c20-19(21)15-9-10-17(18-11-5-2-6-12-18)16(13-15)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Clé InChI |
LXUJUCBJIBAFQE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11810856.png)





![7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11810913.png)




![Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B11810942.png)
